UV-Vis 0,0 Transition Wavelength Discriminates 2-Fluoro-4-Bromo from 4-Fluoro-2-Bromo and 2-Fluoro-5-Bromo Isomers
The electronic absorption spectrum of 2-Fluoro-4-Bromo toluene (4-bromo-2-fluorotoluene) in the near-UV vapour phase exhibits a 0,0 transition at 2742.09 Å (36,458 cm⁻¹), which is distinctly red-shifted by 3.87 Å (52 cm⁻¹) relative to the 4-Fluoro-2-Bromo isomer (2745.96 Å; 36,406 cm⁻¹) and blue-shifted by 29.65 Å (390 cm⁻¹) relative to the 2-Fluoro-5-Bromo isomer (2771.74 Å; 36,068 cm⁻¹) [1]. Furthermore, the ground-state fundamental vibrational mode at 208 cm⁻¹ observed in the 4-Fluoro-2-Bromo isomer is absent in 2-Fluoro-4-Bromo toluene, which instead displays upper-state fundamentals at 716, 987, and 1230 cm⁻¹ [1].
| Evidence Dimension | 0,0 electronic transition wavelength (Å) and wavenumber (cm⁻¹) in vapour-phase near-UV absorption |
|---|---|
| Target Compound Data | 2-Fluoro-4-Bromo toluene: 2742.09 Å (36,458 cm⁻¹) |
| Comparator Or Baseline | 4-Fluoro-2-Bromo toluene: 2745.96 Å (36,406 cm⁻¹); 2-Fluoro-5-Bromo toluene: 2771.74 Å (36,068 cm⁻¹) |
| Quantified Difference | Δλ = -3.87 Å (vs. 4-F-2-Br); Δλ = -29.65 Å (vs. 2-F-5-Br); distinct vibrational fundamentals (716, 987, 1230 cm⁻¹ vs. 208 cm⁻¹ ground state in 4-F-2-Br) |
| Conditions | Vapour phase, near-ultraviolet region; Spectroscopy Letters, 1974 |
Why This Matters
This spectroscopic fingerprint enables unambiguous identity verification of 4-bromo-2-fluorotoluene against its regioisomeric contaminants during incoming quality control, a critical step for GMP intermediate procurement.
- [1] Spectroscopy Letters, 1974, Volume 7(7), pp. 19–. Electronic Absorption Spectra of 2-Fluoro-4-bromo, 4-Fluoro-2-bromo and 2-Fluoro-5-bromo Toluenes. Most intense bands at 2742.09 Å (36458 cm⁻¹), 2745.96 Å (36406 cm⁻¹) and 2771.74 Å (36068 cm⁻¹) respectively. View Source
